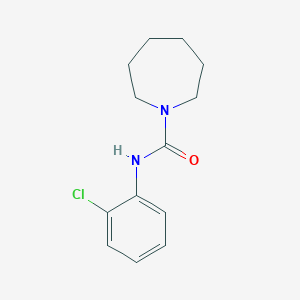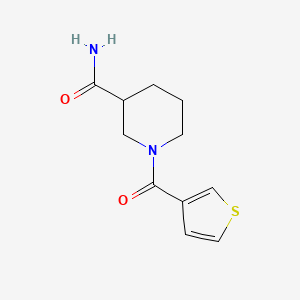![molecular formula C17H24N2O2 B7506413 [4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506413.png)
[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone, also known as HPPM, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the class of compounds known as pyrrolidinones, which are known to have a wide range of biological activities. HPPM has been shown to have a number of interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of [4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the activity of certain signaling pathways that are involved in the development of neurodegenerative diseases. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is that it has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of [4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for the study of [4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone. For example, further research could be done to elucidate its mechanism of action, which would provide valuable insights into its potential use as a therapeutic agent. Additionally, further studies could be done to investigate its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further studies could be done to optimize its pharmacokinetic and pharmacodynamic properties, which would be important for its development as a therapeutic agent.
Méthodes De Synthèse
[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone can be synthesized using a number of different methods, including the reaction of 4-(chloromethyl)phenylpyrrolidin-2-one with 4-hydroxypiperidine in the presence of a base. Other methods include the reaction of 4-(4-hydroxyphenyl)-2-pyrrolidinone with 4-(chloromethyl)benzaldehyde in the presence of a base, or the reaction of 4-(chloromethyl)phenylpyrrolidin-2-one with 4-(4-hydroxyphenyl)butan-2-one in the presence of a base.
Applications De Recherche Scientifique
[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential use in scientific research. It has been shown to have a number of interesting properties that make it a promising candidate for further study. For example, [4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16-7-11-18(12-8-16)13-14-3-5-15(6-4-14)17(21)19-9-1-2-10-19/h3-6,16,20H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFJQTHKENJCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
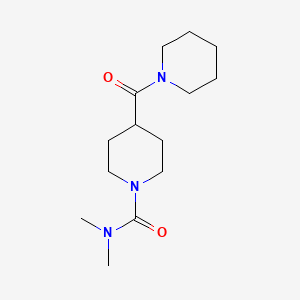
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
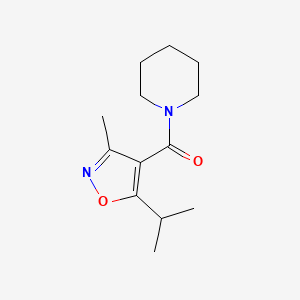
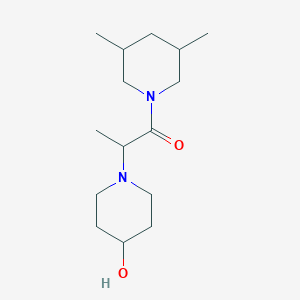
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)
